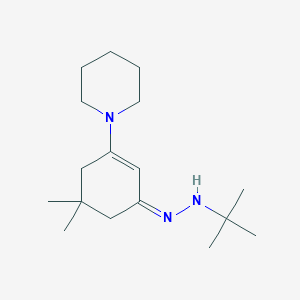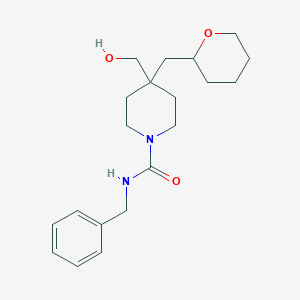
5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one tert-butylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one tert-butylhydrazone (DMC) is a chemical compound that has gained attention in scientific research due to its potential application in various fields.
Mecanismo De Acción
The mechanism of action of 5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one tert-butylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function. This compound has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. In the brain, this compound has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and reward processing. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one tert-butylhydrazone in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an ideal tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one tert-butylhydrazone. One direction is to investigate its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its interaction with specific enzymes and signaling pathways. Additionally, the development of new derivatives of this compound with improved potency and selectivity may lead to the discovery of new drug candidates for various diseases.
Métodos De Síntesis
5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one tert-butylhydrazone can be synthesized through the reaction between 5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one and tert-butylhydrazine. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one tert-butylhydrazone has been extensively studied for its potential application in various fields such as cancer research, neuroscience, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been found to have neuroprotective effects and improve cognitive function. In pharmacology, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(Z)-(5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-ylidene)amino]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3/c1-16(2,3)19-18-14-11-15(13-17(4,5)12-14)20-9-7-6-8-10-20/h11,19H,6-10,12-13H2,1-5H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIHDPKQMMKIHR-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=NNC(C)(C)C)C1)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C/C(=N\NC(C)(C)C)/C1)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023295.png)


![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-(4-propyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B6023319.png)
![2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6023324.png)
![N-(4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6023329.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6023337.png)
![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)
![N,N-diethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6023350.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)
![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)
